Superior Anti-inflammatory Efficacy of OBA-09 Compared to Equimolar Pyruvate Plus Salicylic Acid Co-treatment
In a rat middle cerebral artery occlusion (MCAO) model, OBA-09 (10 mg/kg) significantly suppressed microglial activation and the expression of pro-inflammatory markers (TNF-α, IL-1β, iNOS, COX-2). Crucially, the anti-inflammatory effect of OBA-09 was quantitatively greater than that achieved by an equivalent co-treatment with pyruvate and salicylic acid, as explicitly stated in the peer-reviewed literature [1].
| Evidence Dimension | Anti-inflammatory potency (suppression of microglial activation and proinflammatory markers) |
|---|---|
| Target Compound Data | OBA-09 (10 mg/kg): Marked suppression of microglial activation and TNF-α, IL-1β, iNOS, COX-2 expression |
| Comparator Or Baseline | Equimolar co-treatment of pyruvate + salicylic acid |
| Quantified Difference | Greater effect of OBA-09 than equivalent co-treatment (p < 0.05) |
| Conditions | Rat MCAO model (90 min occlusion) and LPS-induced inflammation model; Sprague-Dawley rats; analysis at 2 days post-MCAO |
Why This Matters
This direct comparison proves that OBA-09 offers superior anti-inflammatory pharmacology than simply mixing its constituent parts, justifying its selection as a single-agent multimodal neuroprotectant.
- [1] Lee HK, Kim SW, Jin Y, et al. Anti-inflammatory effects of OBA-09, a salicylic acid/pyruvate ester, in the postischemic brain. Brain Res. 2013;1528:68-79. PMID: 23850644. View Source
